molecular formula C14H16N2O4S B6632631 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6632631
M. Wt: 308.35 g/mol
InChI Key: MZHACTVWIQWMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyano group, a sulfonyl group, and a pyrrolidine ring

Properties

IUPAC Name

1-(4-cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-7-11(8-15)3-4-12(10)21(19,20)16-6-5-14(2,9-16)13(17)18/h3-4,7H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHACTVWIQWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(C2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-cyano-2-methylphenyl sulfonyl chloride, which is then reacted with 3-methylpyrrolidine-3-carboxylic acid under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfonyl groups play crucial roles in binding to these targets, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar compounds to 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid include other sulfonyl-containing pyrrolidines and cyano-substituted aromatic compounds. What sets this compound apart is the combination of these functional groups, which imparts unique chemical and biological properties. Examples of similar compounds include:

  • 1-(4-Chlorophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
  • 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
  • 1-(4-Cyano-2-methylphenyl)sulfonyl-3-ethylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.